3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
This compound belongs to the pyrimido[5,4-b]indol-4-one class, characterized by a fused bicyclic core structure. The 3-position is substituted with a 3,5-dimethylphenyl group, while the 2-position features a (2-fluorobenzyl)thio moiety. These substituents likely influence its physicochemical properties and biological interactions. Although direct synthesis data for this compound are absent in the provided evidence, analogs such as 3-(3,5-dimethylphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 536705-40-5) highlight the role of thioether linkages and aromatic substitutions in modulating reactivity and stability .
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3OS/c1-15-11-16(2)13-18(12-15)29-24(30)23-22(19-8-4-6-10-21(19)27-23)28-25(29)31-14-17-7-3-5-9-20(17)26/h3-13,27H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOSXFMTAJWUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=CC=C5F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole skeleton. For instance, starting from an indole derivative, a series of reactions such as nitration, reduction, and cyclization can be employed.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrimidoindole core is reacted with a dimethylbenzene derivative in the presence of a Lewis acid catalyst.
Attachment of the Fluorobenzylthio Moiety: The final step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with a thiol derivative of the pyrimidoindole compound under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) under appropriate conditions (acidic or basic) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology
Biologically, 3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one has shown potential as an inhibitor of certain enzymes and receptors. Its structural features allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated for its anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate specific biological pathways makes it a promising lead compound for drug discovery.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure imparts desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to its ligand-binding domain.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 3-Position
The 3-position of the pyrimidoindole core is critical for steric and electronic modulation. Key analogs include:
- The phenacylsulfanyl group introduces a ketone moiety, which may alter solubility .
- 3-(4-Ethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one (CAS 536708-12-0): The ethoxy group improves lipophilicity, while the pyrrolidinyl-linked thioether could enhance membrane permeability .
- 3-Phenyl-2-[[2-morpholinoethyl]thio]-5H-pyrimido[5,4-b]indol-4(3H)-one: The morpholinoethyl group introduces a polar, water-soluble moiety, contrasting with the hydrophobic 2-fluorobenzyl group in the target compound .
Substituent Variations at the 2-Thio Position
- 2-((2-Fluorobenzyl)thio) vs. In contrast, the indolin-1-yl-2-oxoethyl substituent in CAS 536705-40-5 introduces a bicyclic amine-ketone system, which may engage in hydrogen bonding .
- 2-Phenacylsulfanyl (CAS 536715-50-1) : The phenacyl group’s carbonyl can participate in π-π stacking or dipole interactions, differing from the benzylthio group’s simpler hydrophobic profile .
Physicochemical Properties
Research Findings and Implications
- Fluorine Substitution: The 2-fluorobenzyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs, as seen in related fluorinated pyrimidoindoles (e.g., 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one) .
- Thioether Linkages : Thioether groups generally improve oxidative stability over oxygen ethers. For example, the phenacylsulfanyl group in CAS 536715-50-1 has shown resilience in acidic conditions .
- Aromatic Substitutions : 3,5-Dimethylphenyl groups (as in the target compound) provide steric bulk that may hinder enzymatic degradation, whereas smaller substituents like 4-ethoxyphenyl (CAS 536708-12-0) prioritize electronic effects .
Biological Activity
The compound 3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one , also known by its CAS number 863458-48-4 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 422.5 g/mol . The structure features a pyrimido-indole core which is significant for its interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 863458-48-4 |
Research indicates that compounds with similar structures often interact with multiple biological pathways, including:
- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes, potentially influencing metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, contributing to its pharmacological profile.
Anticancer Activity
Several studies have explored the anticancer potential of pyrimido-indole derivatives. For instance, compounds structurally related to This compound have shown significant cytotoxicity against various cancer cell lines.
A notable study revealed that similar compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound's thioether moiety suggests potential antimicrobial properties. Research has indicated that thioether-containing compounds often demonstrate broad-spectrum antimicrobial activity. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
Emerging evidence suggests that compounds within this class may possess neuroprotective properties. They may inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function.
Case Studies
- Anticancer Efficacy : A study conducted on a series of pyrimido-indole derivatives demonstrated that one analog exhibited an IC50 value of 0.3 μM , significantly enhancing its anticancer activity compared to standard treatments .
- Enzyme Inhibition : Another investigation focused on the MAO inhibitory activity of similar compounds, revealing that certain derivatives showed IC50 values as low as 0.060 μM , suggesting strong potential for treating depression and other mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
